molecular formula C3H2ClN3 B11772924 3-Chloro-1,2,4-triazine

3-Chloro-1,2,4-triazine

Cat. No.: B11772924
M. Wt: 115.52 g/mol
InChI Key: NQMBBCLKBYLHSI-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. The presence of a chlorine atom at the third position of the triazine ring makes this compound a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-chloro-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3/c4-3-5-1-2-6-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBBCLKBYLHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . Another method involves the cyclization of appropriate precursors, such as 3-R-5-chloro-1,2,4-triazoles, under thermal conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using cyanuric chloride as a starting material. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Biological Activity

3-Chloro-1,2,4-triazine is a compound belonging to the class of 1,2,4-triazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and other pharmacological potentials based on recent research findings.

Overview of 1,2,4-Triazine Derivatives

1,2,4-Triazines are recognized for their broad spectrum of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The triazine ring structure is pivotal in drug design due to its ability to interact with various biological receptors.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds derived from this compound were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most active compounds showed IC50 values below 100 μM .
CompoundCell LineIC50 (μM)
37HCT-11636
37HeLa34
46MCF-7<100
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in treated cells. Morphological changes consistent with apoptosis were observed alongside increased caspase activity in the aforementioned cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in treating central nervous system disorders such as epilepsy and other psychiatric conditions:

  • Anticonvulsant Activity : Research indicates that some triazine derivatives can function as effective anticonvulsants without the depressant effects associated with traditional treatments like phenobarbital .

Other Biological Activities

In addition to anticancer and neuroprotective effects, triazines exhibit:

  • Anti-inflammatory Activity : Several studies highlight the anti-inflammatory properties of triazines, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Triazine derivatives have shown effectiveness against various microbial strains, indicating their utility in developing new antimicrobial agents.

Case Studies and Research Findings

A notable study explored the synthesis of novel this compound derivatives and their biological evaluation. The results indicated a strong correlation between structural modifications on the triazine ring and enhanced biological activity:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the triazine ring significantly influenced cytotoxicity and apoptotic induction. For example, introducing a naphthyl moiety was linked to increased anticancer activity .

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